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Technical Support Center: Overcoming Challenges in Subcutaneous Delivery of Lenacapavir

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Compound of Interest		
Compound Name:	Lenacapavir	
Cat. No.:	B1654289	Get Quote

Welcome to the technical support center for the subcutaneous delivery of **lenacapavir**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical development.

Frequently Asked Questions (FAQs) Formulation and Physicochemical Properties

Q1: What are the key physicochemical properties of **lenacapavir** that influence its subcutaneous delivery?

Lenacapavir is a potent, first-in-class HIV-1 capsid inhibitor with low aqueous solubility and high lipophilicity (LogP of 6.4).[1][2] These properties are advantageous for developing a long-acting injectable formulation but also present challenges in achieving a stable and bioavailable subcutaneous depot. The low solubility allows for a slow release from the injection site, contributing to its extended half-life.[1][3]

Q2: What formulation strategies are used for subcutaneous lenacapavir?

Due to its low aqueous solubility, **lenacapavir** is formulated as an aqueous suspension for subcutaneous administration.[1][4] One formulation described in literature consists of amorphous **lenacapavir** free acid at 100 or 200 mg/mL in normal saline with 2% poloxamer



188 as a surfactant.[1][4] A polyethylene glycol (PEG)/water solution has also been evaluated in nonclinical studies.[1][5]

Dosing and Administration

Q3: What is the rationale for the oral lead-in dosing before subcutaneous administration?

An oral lead-in is used to ensure therapeutic plasma concentrations of **lenacapavir** are reached quickly, while the subcutaneous injection establishes the long-acting depot.[6][7] Subcutaneous **lenacapavir** has a slow release from the injection site, with peak plasma concentrations occurring around 84 days post-dose.[3][6] The oral doses bridge this initial period to ensure continuous therapeutic coverage.

Q4: What is the recommended procedure for subcutaneous administration of **lenacapavir**?

Proper administration is crucial to minimize injection site reactions. **Lenacapavir** should be administered subcutaneously in the abdomen.[8][9] Improper administration, such as intradermal injection, has been associated with serious injection site reactions, including necrosis and ulceration.[8][10] The approved dosing regimen consists of two 1.5 mL injections. [9][11]

Pharmacokinetics and Bioavailability

Q5: What is "flip-flop" kinetics and how does it apply to subcutaneous lenacapavir?

"Flip-flop" kinetics occurs when the rate of drug absorption from the administration site is slower than the rate of its elimination from the body. This is characteristic of long-acting injectable formulations like **lenacapavir**.[1][5] The slow release from the subcutaneous depot becomes the rate-limiting step in the drug's pharmacokinetic profile, leading to a prolonged apparent half-life. The subcutaneous half-life of **lenacapavir** is approximately 8-12 weeks, compared to 10-12 days for the oral formulation.[6]

Q6: Does the injection site affect the pharmacokinetics of **lenacapavir**?

Studies have investigated alternative injection sites to the abdomen to mitigate injection site reactions. A Phase 1 study in healthy participants showed that injections in the thigh, upper



arm, or gluteus resulted in overlapping plasma exposures compared to the abdomen, suggesting these could be acceptable alternatives.[9][11][12]

Troubleshooting Guide Injection Site Reactions (ISRs)

Problem: You are observing a high incidence of injection site reactions (ISRs) such as nodules, swelling, pain, or erythema in your study subjects.

Possible Causes and Solutions:

- Improper Injection Technique: Intradermal or intramuscular injection can lead to more severe reactions.[8][10]
 - Troubleshooting Step: Ensure that personnel are thoroughly trained in subcutaneous injection techniques, specifically for **lenacapavir**. The injection should be administered into the subcutaneous tissue of the abdomen.[8]
- Formulation Issues: The physical properties of the suspension (e.g., particle size, viscosity) could contribute to local irritation.
 - Troubleshooting Step: Characterize the particle size distribution and viscosity of your formulation. Non-clinical studies have used formulations with a bimodal particle size distribution with peaks at 0.4 and 2.0 μm.[1][4]
- High Injection Volume: The volume of the injection may be a contributing factor to discomfort and reactions.
 - Troubleshooting Step: While the approved dose involves two 1.5 mL injections[9][11], consider exploring formulation concentrations that could reduce the total volume in preclinical studies. However, be aware that higher concentrations may impact viscosity and injectability.

Pharmacokinetic Variability

Problem: You are observing high inter-individual variability in the plasma concentrations of **lenacapavir**.



Possible Causes and Solutions:

- Injection Site Variability: Differences in the subcutaneous tissue at the injection site (e.g., adipose tissue thickness) can influence absorption.
 - Troubleshooting Step: Standardize the injection location on the abdomen. While alternative sites are being explored[9][11][12], consistency within a study is key.
- Formation of the Depot: The efficiency of depot formation can vary.
 - Troubleshooting Step: In preclinical models, imaging techniques can be used to visualize the depot and understand its dissolution characteristics.
- Metabolism: Lenacapavir is primarily metabolized by CYP3A4 and UGT1A1.[3]
 - Troubleshooting Step: Screen for co-medications that are strong inducers or inhibitors of these enzymes.[10]

Formulation Stability

Problem: You are encountering issues with the physical stability of the **lenacapavir** suspension (e.g., aggregation, settling).

Possible Causes and Solutions:

- Inadequate Surfactant Concentration: The concentration of the stabilizing agent (e.g., poloxamer 188) may be insufficient.
 - Troubleshooting Step: Optimize the concentration of the surfactant in the formulation. A
 2% poloxamer 188 concentration has been used in published formulations.[1][4]
- Storage Conditions: Improper storage temperature can affect the stability of the suspension.
 - Troubleshooting Step: Store the formulation according to the recommended guidelines and conduct stability studies at various temperatures.
- Vial Compatibility: There have been historical concerns with the compatibility of **lenacapavir** solution with borosilicate glass vials, which could lead to the formation of sub-visible glass



particles.[13]

 Troubleshooting Step: Ensure that the vials used are confirmed to be compatible with the lenacapavir formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lenacapavir

Parameter	Oral Administration	Subcutaneous Administration
Bioavailability	~6-10%[6]	Dose-proportional over 309- 927 mg[6]
Time to Peak Concentration (Tmax)	~4 hours[3]	~84 days[3][6]
Half-life (t1/2)	10-12 days[3][6]	8-12 weeks[3][6]
Metabolism	CYP3A4, UGT1A1[3]	CYP3A4, UGT1A1[3]

Table 2: Incidence of Common Injection Site Reactions

(CAPELLA Trial, Week 52)

Reaction	Incidence (%)
Swelling	36%[10]
Pain	31%[10]
Erythema (Redness)	31%[10]
Nodule	25%[10]
Induration (Hardening)	15%[10]
Pruritus (Itching)	6%[10]

Note: Most injection site reactions were mild (Grade 1, 44%) or moderate (Grade 2, 17%).[10]

Experimental Protocols



Protocol 1: Evaluation of Injection Site Reactions in a Preclinical Model (e.g., Rabbit)

- Animal Model: New Zealand White rabbits.
- Formulation: **Lenacapavir** suspension at a clinically relevant concentration.
- Administration:
 - Administer a single subcutaneous injection of the lenacapavir formulation into the dorsal subcutaneous space.
 - Include a vehicle control group receiving the formulation without lenacapavir.
- Observation:
 - Visually inspect the injection sites daily for signs of erythema, edema, and other reactions.
 - Score the reactions based on a standardized scale (e.g., Draize scale).
 - Palpate the injection site to assess for the presence and size of any nodules or indurations.
- Histopathology:
 - At predetermined time points (e.g., 7, 14, and 28 days post-injection), euthanize a subset of animals.
 - Excise the injection site and surrounding tissue.
 - Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - A board-certified veterinary pathologist should evaluate the slides for inflammation, necrosis, fibrosis, and other pathological changes.

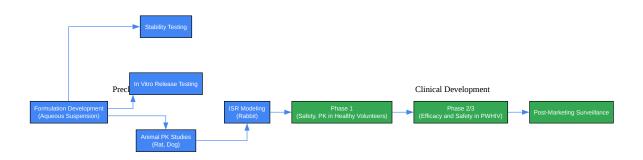


Protocol 2: In Vitro Release Testing of a Lenacapavir Suspension

- Apparatus: USP Apparatus 4 (Flow-Through Cell).
- Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5%
 Sodium Dodecyl Sulfate) to ensure sink conditions.
- Procedure:
 - Accurately weigh and place a sample of the lenacapavir suspension into the flow-through cell.
 - Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min).
 - Collect samples of the eluate at predetermined time intervals.
- Analysis:
 - Analyze the concentration of lenacapavir in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Interpretation:
 - Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
 - This profile can be used to assess the in vitro performance of the formulation and for quality control purposes.

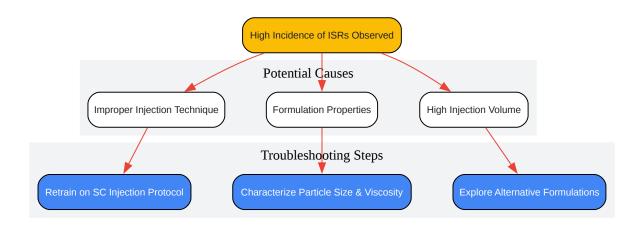
Visualizations





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Caption: Lenacapavir Subcutaneous Formulation Development Workflow.



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Caption: Troubleshooting Logic for Injection Site Reactions (ISRs).



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